
DYRKs-IN-1
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Overview
Description
DYRKs-IN-1 is a potent inhibitor of dual-specificity tyrosine-phosphorylation-regulated kinases (DYRKs), specifically targeting DYRK1A and DYRK1B with IC50 values of 5 nM and 8 nM, respectively . This compound has demonstrated significant antitumor activity and is primarily used in scientific research for its ability to inhibit these kinases .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of DYRKs-IN-1 involves the preparation of pyrido[2,3-d]pyrimidines, which are known for their kinase inhibitory properties . The synthetic route typically includes the following steps:
Formation of the Pyrido[2,3-d]pyrimidine Core: This involves the cyclization of appropriate precursors under controlled conditions.
Functionalization: Introduction of specific functional groups to enhance the inhibitory activity against DYRKs.
Purification: The final compound is purified using techniques such as high-performance liquid chromatography (HPLC) to achieve a purity of ≥ 98%.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large-scale preparation of the pyrido[2,3-d]pyrimidine core.
Optimization of Reaction Conditions: Ensuring optimal temperature, pressure, and solvent conditions to maximize yield.
Quality Control: Rigorous testing and quality control measures, including NMR, HPLC, and MS analytical spectra, to ensure consistency and purity.
Chemical Reactions Analysis
Synthetic Strategies for Pyrazolo[1,5-b]Pyridazine-Based Inhibitors
Key intermediates and reactions for DYRK1A inhibitors are detailed in Search Result :
Synthetic Pathway
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N-Amination of Pyridazine :
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Pyridazine reacts with hydroxylamine-O-sulfonic acid to form pyridazin-1-ium-1-amine iodide (2 ).
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Huisgen Cycloaddition :
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1,3-Dipole intermediate (2 ) reacts with 3-butyn-2-one to yield 1-pyrazolo[1,5-b]pyridazin-3-ylethanone (3 ).
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DMF-DMA Condensation :
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Ketone 3 undergoes condensation with dimethylformamide–dimethylacetamide (DMF–DMA) to produce enaminone 4 .
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Urea Melt and Chlorination :
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Intermediate 4 is treated with urea and phosphorus(V) oxychloride to afford chlorinated pyrazolo[1,5-b]pyridazine (6 ).
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Intermediate | Reaction Conditions | Yield | Key NMR Peaks (δ, ppm) |
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2 | Hydroxylamine-O-sulfonic acid, DMSO | 94% | 9.82 (s, 2H), 9.29–9.22 (m, 1H) |
3 | Huisgen cycloaddition, KOH | 60% | 2.56 (s, 3H, CH₃) |
4 | DMF–DMA, 100°C | 91% | 5.83 (d, J = 12.3 Hz, 1H) |
Substituent Effects on DYRK1A Binding (Search Result )
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N-Alkyl Analogues :
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Methyl substituents at the pyridazine N-position enhance binding affinity (e.g., 11 vs. 10 : pIC₅₀ = 7.3 vs. 7.0).
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Larger substituents (e.g., isopropyl) reduce affinity due to steric clashes in the ATP-binding pocket.
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Compound | R₁ | R₂ | pIC₅₀ (DYRK1A) | LE | LLE |
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9 | Me | H | 6.7 | 0.55 | 5.59 |
11 | Me | Me | 7.3 | 0.55 | 5.50 |
13 | iPr | H | 6.0 | 0.41 | 3.55 |
Crystallographic Insights
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Co-crystal structures (PDB: 6S1B , 6S17 ) reveal hydrogen bonds between inhibitors and hinge residues (e.g., Asn292, Asp307) and hydrophobic interactions with Tyr243 .
Targeting the DH Box (Search Result )
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The DYRK homology (DH) box in DYRK1A (residues 147–155) is critical for substrate recognition and inhibitor selectivity.
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Substitutions in the DH box (e.g., Tyr147 → Phe) disrupt interactions with the NAPA2 region, reducing off-target effects .
Thermodynamic Profiling (Search Result )
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Inhibitors like FINDY destabilize DYRK1A folding intermediates, leading to aggregation and reduced ATP binding (K<sub>off</sub> = 0.003 s⁻¹ vs. 0.02 s⁻¹ for INDY) .
Ethylene Glycol in Crystallization
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Crystallization of DYRK1A–inhibitor complexes (e.g., 2WO6 ) requires 20% PEG 3350 and 10% ethylene glycol to stabilize hydrophobic interactions .
Emerging PROTAC-Based Degraders (Search Result )
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DYR684 : A proteolysis-targeting chimera (PROTAC) linking a DYRK1 inhibitor to a cereblon ligand achieves:
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90% degradation of DYRK1A at 100 nM.
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Improved suppression of TAU phosphorylation compared to competitive inhibitors.
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Parameter | DYR684 | Competitive Inhibitor |
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DC₅₀ (DYRK1A) | 12 nM | 45 nM |
Selectivity (vs. DYRK1B) | 5-fold | 2-fold |
Critical Reaction Challenges
Scientific Research Applications
DYRKs-IN-1 has a wide range of applications in scientific research:
Chemistry: Used as a tool compound to study kinase inhibition and to develop new kinase inhibitors
Biology: Employed in cellular studies to understand the role of DYRKs in various biological processes, including cell cycle regulation and apoptosis
Medicine: Investigated for its potential therapeutic applications in treating cancers and neurodegenerative diseases due to its ability to inhibit DYRKs
Industry: Utilized in the development of new drugs targeting DYRKs for various diseases
Mechanism of Action
DYRKs-IN-1 exerts its effects by inhibiting the activity of dual-specificity tyrosine-phosphorylation-regulated kinases. These kinases are involved in multiple cellular functions, including intracellular signaling, mRNA splicing, chromatin transcription, DNA damage repair, cell survival, and cell cycle control . The inhibition of DYRKs by this compound leads to the disruption of these processes, resulting in antitumor activity and other biological effects .
Comparison with Similar Compounds
Harmine: An alkaloid that also inhibits DYRKs but with different potency and selectivity.
AnnH31: A potent inhibitor of DYRK1A with an IC50 value of 81 nM.
7-bromoindirubin-3’-oxime (7BIO): Inhibits DYRK1A, DYRK2, Aurora B, and Aurora C kinases.
ARN25068: A potent inhibitor of GSK-3β, FYN, and DYRK1A protein kinases.
Uniqueness of DYRKs-IN-1: this compound is unique due to its high potency and selectivity for DYRK1A and DYRK1B, making it a valuable tool in research and potential therapeutic applications .
Biological Activity
DYRKs-IN-1 is a selective inhibitor of the dual-specificity tyrosine phosphorylation-regulated kinase 1A (DYRK1A), which is part of the DYRK family of kinases. These kinases are implicated in various biological processes, including cell cycle regulation, transcription, and signal transduction pathways. The biological activity of this compound has garnered attention due to its potential therapeutic implications, particularly in cancer and neurodegenerative diseases.
DYRK1A is known for its dual specificity, phosphorylating both serine/threonine and tyrosine residues. This compound inhibits this activity, leading to alterations in the phosphorylation status of several key substrates involved in cellular processes. The inhibition of DYRK1A can result in:
- Cell Cycle Regulation : DYRK1A influences the stability of cyclin D1 and p27^Kip1, which are critical for cell cycle progression. Inhibition by this compound can lead to the accumulation of these proteins, thereby affecting cell proliferation .
- Transcriptional Modulation : By phosphorylating transcription factors such as FOXO1 and c-Jun, DYRK1A regulates gene expression related to cell survival and apoptosis. Inhibiting DYRK1A disrupts these pathways, potentially leading to increased sensitivity to chemotherapeutic agents .
Biological Activity in Cancer
The role of DYRK1A in cancer biology is complex, acting both as an oncogene and a tumor suppressor depending on the cellular context. Studies have shown that:
- Tumor Growth : Inhibition of DYRK1A by this compound has been linked to reduced tumor growth in various cancer models. For instance, in glioblastoma cells, inhibition led to impaired assembly of the anaphase-promoting complex (APC), resulting in cyclin B accumulation and hyperactivation of CDK1 .
- Cancer Stem Cells : DYRK1A is involved in maintaining cancer stem cell properties. Its inhibition may alter stemness markers and reduce tumorigenicity in certain cancer types .
Table 1: Effects of this compound on Key Substrates
Substrate | Function | Effect of this compound |
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Cyclin D1 | Cell cycle progression | Increased stability |
p27^Kip1 | Cell cycle inhibition | Accumulation |
FOXO1 | Apoptosis regulation | Decreased degradation |
c-Jun | Transcription factor | Altered activity |
Table 2: Summary of Case Studies
Case Studies
Recent studies have highlighted the effects of this compound across different cancer models:
- Glioblastoma : Inhibition of DYRK1A resulted in decreased phosphorylation of CDC23, impairing mitotic protein degradation and promoting tumor growth .
- Acute Lymphoblastic Leukemia (ALL) : The application of this compound sensitized leukemic cells to genotoxic stress, suggesting a potential therapeutic avenue for treatment-resistant cases .
Q & A
Basic Research Questions
Q. What experimental methodologies are recommended to establish the primary mechanism of action of DYRKs-IN-1 against DYRK kinases?
- Methodological Answer : Begin with in vitro kinase inhibition assays using recombinant DYRK isoforms (e.g., DYRK1A, DYRK1B) to quantify IC50 values . Validate findings via Western blotting to assess downstream phosphorylation targets (e.g., tau protein in neurodegenerative models) . For specificity, combine structural modeling (e.g., molecular docking) with broad-panel kinase profiling to rule off-target effects .
Q. How can researchers evaluate the selectivity profile of this compound across kinase families?
- Methodological Answer : Use high-throughput kinase profiling platforms (e.g., KinomeScan) to screen against 300+ kinases. Analyze selectivity scores (S(10) or Gini index) to quantify promiscuity . Cross-reference with cellular thermal shift assays (CETSA) to confirm target engagement in physiological conditions .
Q. What in vitro models are optimal for initial efficacy screening of this compound?
- Methodological Answer : Prioritize disease-relevant cell lines (e.g., glioblastoma U87-MG for DYRK1A overexpression or neuroblastoma SH-SY5Y for tauopathy models). Include dose-response curves (0.1–10 µM) and controls for cytotoxicity (MTT assay) and apoptosis (Annexin V/PI staining) .
Q. How should researchers design pharmacokinetic studies to determine optimal dosing of this compound in preclinical models?
- Methodological Answer : Conduct bioavailability studies in rodents via oral/intravenous administration, measuring plasma half-life (t1/2), Cmax, and AUC using LC-MS/MS. Include tissue distribution analysis (e.g., brain-to-plasma ratio for CNS targets) and correlate with efficacy endpoints .
Advanced Research Questions
Q. How can contradictions in this compound’s efficacy across cellular models be systematically addressed?
- Methodological Answer : Perform meta-analysis of existing data to identify confounding variables (e.g., cell line genetic backgrounds, assay protocols). Validate using isogenic cell lines with CRISPR-edited DYRK isoforms and standardize assay conditions (e.g., serum concentration, incubation time) . Apply Bayesian statistics to quantify uncertainty in heterogeneous datasets .
Q. What strategies are effective for evaluating synergistic effects of this compound with other kinase inhibitors?
- Methodological Answer : Use combination index (CI) analysis via Chou-Talalay method, testing serial dilutions of this compound with co-inhibitors (e.g., GSK-3β inhibitors). Validate synergy in 3D spheroid or patient-derived xenograft (PDX) models to mimic physiological complexity .
Q. How can researchers identify predictive biomarkers for this compound response in heterogeneous disease populations?
- Methodological Answer : Employ multi-omics approaches (e.g., RNA-seq, phosphoproteomics) in responder vs. non-responder cohorts. Use machine learning (e.g., LASSO regression) to prioritize biomarker candidates, followed by functional validation in CRISPR knockout models .
Q. What experimental designs mitigate the risk of off-target effects in in vivo neuroprotection studies with this compound?
- Methodological Answer : Utilize conditional DYRK knockout mice to isolate target-specific effects. Incorporate behavioral endpoints (e.g., Morris water maze for cognitive function) alongside histopathological analysis (e.g., amyloid-β plaque quantification). Include pharmacodynamic markers (e.g., CSF phospho-tau levels) .
Q. How should researchers address discrepancies between in vitro potency and in vivo efficacy of this compound?
- Methodological Answer : Investigate drug metabolism (e.g., cytochrome P450 profiling) and blood-brain barrier penetration. Use PET imaging with radiolabeled this compound to assess target occupancy in vivo. Optimize formulations (e.g., nanoparticle encapsulation) to enhance bioavailability .
Q. What frameworks guide the development of clinically relevant research questions for this compound in Alzheimer’s disease?
- Methodological Answer : Apply FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to align preclinical goals with unmet clinical needs (e.g., targeting early-stage tau hyperphosphorylation). Use PICO framework to define Population (e.g., APOE4 carriers), Intervention (this compound dosing), Comparison (standard care), and Outcomes (cognitive decline rate) .
Q. Data Analysis & Contradiction Management
Q. What statistical approaches are robust for analyzing dose-dependent responses in this compound studies?
- Methodological Answer : Use nonlinear regression (e.g., four-parameter logistic curve) to calculate EC50/IC50. Apply ANOVA with post-hoc correction (e.g., Tukey’s test) for multi-group comparisons. For small datasets, employ non-parametric tests (Mann-Whitney U) and report effect sizes (Cohen’s d) .
Q. How can researchers reconcile conflicting results from kinase activity assays vs. cellular functional assays?
- Methodological Answer : Investigate cellular context factors (e.g., ATP concentration, feedback loops) using kinetic assays. Perform rescue experiments with wild-type vs. kinase-dead DYRK constructs. Integrate computational models (e.g., systems pharmacology) to predict intracellular drug behavior .
Properties
Molecular Formula |
C30H30ClN7O4 |
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Molecular Weight |
588.1 g/mol |
IUPAC Name |
N-[5-[(3-amino-1-phenylpropyl)carbamoyl]-2-chlorophenyl]-2-(8-oxa-3-azabicyclo[3.2.1]octan-3-yl)-7-oxo-8H-pyrido[2,3-d]pyrimidine-6-carboxamide |
InChI |
InChI=1S/C30H30ClN7O4/c31-23-9-6-18(27(39)34-24(10-11-32)17-4-2-1-3-5-17)13-25(23)35-28(40)22-12-19-14-33-30(37-26(19)36-29(22)41)38-15-20-7-8-21(16-38)42-20/h1-6,9,12-14,20-21,24H,7-8,10-11,15-16,32H2,(H,34,39)(H,35,40)(H,33,36,37,41) |
InChI Key |
MRWURALZVKJHPD-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2CN(CC1O2)C3=NC=C4C=C(C(=O)NC4=N3)C(=O)NC5=C(C=CC(=C5)C(=O)NC(CCN)C6=CC=CC=C6)Cl |
Origin of Product |
United States |
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